Welcome to the BenchChem Online Store!
molecular formula C12H13NO3 B8753277 Ethyl 2-cyano-2-(3-methoxyphenyl)acetate

Ethyl 2-cyano-2-(3-methoxyphenyl)acetate

Cat. No. B8753277
M. Wt: 219.24 g/mol
InChI Key: DUUYWFVQWCQZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877794B2

Procedure details

A mixture of 3-iodoanisole (11.2 ml, 85 mmol), ethyl cyanoacetate (27.3 ml, 256 mmol), potassium carbonate (47.2 g, 342 mmol), copper(I) iodide (1.63 g, 8.55 mmol) and L-proline (1.97 g, 17.1 mmol) in dimethylsulfoxide (300 ml) was heated to 90° C. under argon for 11 h and then at room temperature over night. The solution was poured into 1N hydrochloric acid, extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium bicarbonate, filtered and the solvent evaporated to obtain a brown oil. Purification on 12 g SiO2 using 20% ethyl acetate in cyclohexane afforded a clear oil m=16.8 g (44.8%)
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
1.63 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11].C(=O)([O-])[O-].[K+].[K+].N1CCC[C@H]1C(O)=O.Cl>CS(C)=O.[Cu]I>[C:10]([CH:12]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])#[N:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
11.2 mL
Type
reactant
Smiles
IC=1C=C(C=CC1)OC
Name
Quantity
27.3 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
47.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.97 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Name
copper(I) iodide
Quantity
1.63 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature over night
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a brown oil
CUSTOM
Type
CUSTOM
Details
Purification on 12 g SiO2 using 20% ethyl acetate in cyclohexane
CUSTOM
Type
CUSTOM
Details
afforded a clear oil m=16.8 g (44.8%)

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)OCC)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.